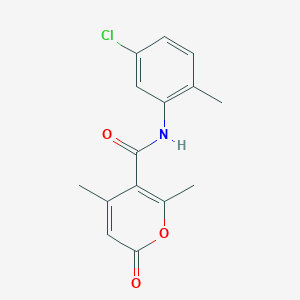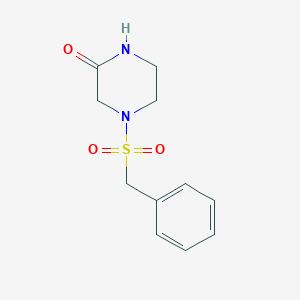
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide, commonly known as BDBMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDBMC belongs to the class of compounds known as benzodioxin derivatives, which have been studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of BDBMC is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. BDBMC has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK signaling pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
BDBMC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neuroprotective proteins, including Bcl-2 and BDNF. It also reduces the levels of inflammatory cytokines, such as TNF-α and IL-1β. Additionally, BDBMC has been shown to improve mitochondrial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDBMC in lab experiments is its neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases and potentially develop new treatments. However, one of the limitations of using BDBMC is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving BDBMC. One area of interest is the potential use of BDBMC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of BDBMC and its effects on various signaling pathways in the brain. Finally, the development of more efficient synthesis methods for BDBMC could lead to increased availability and lower costs for researchers.
Méthodes De Synthèse
The synthesis of BDBMC involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with cyclopentylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
BDBMC has been studied extensively for its potential applications in scientific research. One of the most significant areas of research has been in the field of neuroscience, where BDBMC has been shown to have neuroprotective effects. Studies have also demonstrated that BDBMC can prevent the death of brain cells and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(12-3-1-2-4-12)16-10-11-5-6-13-14(9-11)19-8-7-18-13/h5-6,9,12H,1-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBQOFYOLDBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)




![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)